Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Structural Classification within Tetrahydroisoquinoline Alkaloids
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate occupies a central position within the tetrahydroisoquinoline alkaloid family, representing one of the most structurally significant derivatives of the parent tetrahydroisoquinoline nucleus. The tetrahydroisoquinoline natural products constitute one of the largest families of alkaloids and exhibit a wide range of structural diversity and biological activity, ranging from simple tetrahydroisoquinoline natural products to complex tris-tetrahydroisoquinoline alkaloids such as the ecteinascidins. The compound features the characteristic 1,2,3,4-tetrahydroisoquinoline ring system, which forms the core structural motif shared across this alkaloid family.
The structural classification places this compound within the broader category of isoquinoline alkaloids, which are an extremely large group of alkaloids mostly occurring in higher plants. Isoquinoline alkaloids are derived from tyrosine or phenylalanine and are formed from a predecessor of dopamine associated with a ketone or aldehyde through the Pictet-Spengler reaction. The tetrahydroisoquinoline subset represents a partially reduced form of the isoquinoline system, maintaining the essential nitrogen heterocycle while providing increased conformational flexibility.
Within the tetrahydroisoquinoline classification system, this compound belongs to the subclass of functionalized tetrahydroisoquinolines bearing carboxylate substituents. This particular substitution pattern at the 3-position creates a unique molecular architecture that combines the pharmacophoric properties of the tetrahydroisoquinoline nucleus with the synthetic versatility of the carboxylate ester functionality. The compound serves as a structural bridge between simple tetrahydroisoquinoline alkaloids and more complex polycyclic systems.
Historical Development and Identification
The historical development of this compound research traces back to the broader investigation of tetrahydroisoquinoline alkaloids, which first attracted considerable attention from neurochemists and pharmacologists when Davis and Walsh demonstrated their biological significance in 1970. The recognition of tetrahydroisoquinolines as a family of compounds widespread in plant and animal systems, including human brains, provided the initial impetus for synthetic efforts targeting specific derivatives.
The specific identification and characterization of this compound emerged from systematic studies of tetrahydroisoquinoline-3-carboxylic acid derivatives. Early synthetic efforts focused on the preparation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through Pictet-Spengler reactions, achieving yields of 56% for the racemic form as reported in 1911. Subsequent developments in the 1990s improved these yields to 68% for the optically active L-form, establishing the foundation for more sophisticated derivatives.
The development of methyl ester derivatives represented a natural progression in synthetic methodology, as esterification provided improved solubility characteristics and enhanced synthetic utility. The compound's characterization was facilitated by advances in spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, which enabled detailed structural confirmation and stereochemical assignment. The establishment of reliable synthetic protocols for both racemic and enantiomerically pure forms marked a significant milestone in the compound's research history.
Nomenclature Systems and Chemical Identifiers
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is formally designated as this compound, indicating the presence of a methyl ester group attached to the carboxylic acid functionality at position 3 of the tetrahydroisoquinoline ring system.
Alternative nomenclature systems employ various descriptive approaches. The compound may be referred to as 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester, emphasizing the carboxylic acid origin of the ester functionality. Chemical databases also recognize the name 3-isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester as an acceptable systematic designation.
The Chemical Abstracts Service has assigned the registry number 57060-86-3 to the free base form of this compound. The hydrochloride salt form carries the distinct registry number 57060-88-5, reflecting the different protonation state and associated chemical properties. The molecular formula is established as C₁₁H₁₃NO₂ for the free base, with a molecular weight of 191.23 atomic mass units.
Additional chemical identifiers include the simplified molecular-input line-entry system string and the International Chemical Identifier, which provide standardized representations for database searching and computational applications. The compound also carries the material safety data sheet file designation MFCD03981003 for the free base form and MFCD00157120 for the hydrochloride salt.
Relationship to Constrained Amino Acid Analogs
This compound exhibits a fundamental structural relationship to constrained amino acid analogs, representing a significant example of conformationally restricted amino acid derivatives. The compound can be viewed as a cyclic analog of phenylalanine, where the phenyl ring and the amino acid backbone are incorporated into a rigid bicyclic framework. This structural constraint imparts unique conformational properties that distinguish it from flexible amino acid analogs.
The relationship to amino acid analogs is particularly evident in the context of peptide synthesis applications. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the parent acid of the methyl ester, represents an important synthon for peptide syntheses and pharmaceutical development. The compound functions as a non-proteinogenic amino acid that can be incorporated into peptide sequences to introduce conformational constraints and potentially enhance biological activity or selectivity.
Research has demonstrated the utility of tetrahydroisoquinoline-3-carboxylic acid derivatives in the development of doubly constrained amino acid analogs. The synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents an advanced example of structural constraint, where additional cyclopropane ring formation creates a doubly constrained system with even greater conformational rigidity. These derivatives serve as valuable tools for structure-activity relationship studies in peptide and protein research.
The constrained nature of the tetrahydroisoquinoline system influences both the geometric and electronic properties of the amino acid analog. The bicyclic framework restricts the phi and psi dihedral angles associated with peptide backbone flexibility, potentially stabilizing specific secondary structure elements. Additionally, the aromatic character of the isoquinoline system introduces electronic effects that can influence binding interactions with biological targets.
Significance in Chemical and Biochemical Research
The research significance of this compound extends across multiple domains of chemical and biochemical investigation, establishing it as a compound of considerable scientific importance. In synthetic organic chemistry, the compound serves as a versatile building block for the construction of more complex alkaloid structures, particularly in the context of total synthesis efforts targeting bioactive natural products.
The compound's utility in medicinal chemistry research stems from its structural similarity to biologically active tetrahydroisoquinoline alkaloids. Tetrahydroisoquinoline-based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders. The methyl ester derivative provides a synthetically accessible entry point for the preparation of analogs with modified pharmacological properties.
Recent research has highlighted the compound's role in the development of selective receptor antagonists. Studies have demonstrated the successful incorporation of tetrahydroisoquinoline scaffolds in the design of CXCR4 receptor antagonists, with particular emphasis on the stereochemical requirements for biological activity. The dramatic effect of stereochemistry on potency underscores the importance of understanding the three-dimensional structure of tetrahydroisoquinoline derivatives.
The compound also serves as a valuable tool in asymmetric synthesis research. The development of enantioselective synthetic methodologies for tetrahydroisoquinoline-3-carboxylate derivatives has advanced the field of stereoselective organic synthesis. These methodological advances have implications beyond alkaloid chemistry, contributing to the broader understanding of asymmetric catalysis and stereocontrol in heterocyclic systems.
In biochemical research, this compound derivatives have found application in enzyme inhibition studies and structure-activity relationship investigations. The compound's structural features enable systematic modification of substituents while maintaining the core pharmacophoric elements, facilitating detailed analysis of molecular recognition events and binding interactions.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGWXICCHJHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000757 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79815-19-3, 57060-86-3 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The carboxylate ester group can then be introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly valuable in developing drugs targeting neurological disorders due to their neuroprotective properties. For instance:
- Neuroprotective Agents : Research indicates that derivatives such as 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit significant neuroprotective effects against neurotoxins like MPTP and rotenone. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Analgesics and Anti-inflammatory Agents : The compound is instrumental in developing analgesics and anti-inflammatory medications, enhancing pain management options .
Neuroscience Research
In neuroscience research, this compound is utilized to explore mechanisms related to:
- Neuroprotection : Studies have shown that this compound can antagonize behavioral syndromes induced by neurotoxins, suggesting its application in developing treatments for various neurodegenerative conditions .
- Behavioral Studies : Investigations into its effects on dopamine metabolism provide insights into its role in modulating behaviors associated with addiction and other neurological functions .
Organic Synthesis
The compound is recognized for its versatility in organic synthesis:
- Building Block for Complex Molecules : this compound serves as a valuable building block for synthesizing complex molecules in medicinal chemistry. Its chiral nature allows for the creation of enantiomerically pure compounds that are crucial for drug development .
- Natural Product Synthesis : It is employed in synthesizing natural products that may lead to the discovery of new bioactive compounds with therapeutic potential .
Biochemical Studies
This compound plays a significant role in biochemical research:
- Enzyme Interaction Studies : The compound aids in understanding enzyme interactions and metabolic pathways critical for drug discovery. Its ability to participate in biochemical assays enhances the comprehension of biological processes at the molecular level .
- Metabolic Pathway Exploration : Researchers utilize it to explore various metabolic pathways which can reveal new targets for drug action and therapeutic intervention .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for analgesics and neuroprotective agents targeting neurological disorders |
| Neuroscience Research | Investigates neuroprotection and dopamine metabolism; potential treatments for neurodegenerative diseases |
| Organic Synthesis | Versatile building block for complex molecules; used in natural product synthesis |
| Biochemical Studies | Aids in understanding enzyme interactions and metabolic pathways; critical for drug discovery |
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved can include neurotransmitter signaling, enzyme inhibition, and receptor binding, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Functional Modifications
Ester Group Variations
- Key Insight : Ethyl esters (e.g., ) exhibit increased lipophilicity compared to methyl esters, impacting solubility and bioavailability. tert-Butyl esters () improve steric protection during synthetic steps .
Nitrogen Substitutions
- Key Insight : N-substitution (e.g., 4-chlorobenzyl in ) enhances receptor binding in TGR5 agonists, while benzyl groups () may influence blood-brain barrier penetration .
Stereochemical Variations
- Key Insight : Enantiomers dictate catalytic efficiency. For example, (S)-configured TIQs () are preferred in asymmetric Diels-Alder reactions .
Multicomponent Reactions (MCRs)
- Methyl 1,2,3,4-THIQ-3-carboxylate participates in MCRs to form tetracyclic indolizidines (65% yield, 86:14 dr) .
- In contrast, tert-butyl analogs () require hydrogenation (Pd/C, MeOH) for deprotection, limiting step economy .
Pharmacological Derivatives
Biological Activity
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MTHIQ) is an organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of MTHIQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of MTHIQ
MTHIQ is characterized by a tetrahydroisoquinoline core structure with a carboxylate ester functional group. Its molecular formula is , and it has a molar mass of approximately 191.23 g/mol. The compound's structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Target Interactions
MTHIQ primarily targets the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis. By inhibiting this interaction, MTHIQ enhances the immune response against cancer cells that evade detection by the immune system. This mechanism allows for improved elimination of tumors that have previously escaped immune surveillance.
Enzyme Inhibition
MTHIQ has been shown to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This inhibition results in increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and neuroprotection. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases.
Neuroprotective Effects
Research indicates that MTHIQ exhibits neuroprotective properties by reducing oxidative stress and free radical production. These effects are particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease . Studies have demonstrated that MTHIQ derivatives can enhance neuronal survival under stress conditions.
Anticancer Activity
MTHIQ has shown promise in anticancer research. It has been evaluated for its ability to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, indicating its potential as a therapeutic agent for cystic fibrosis . Furthermore, analogs of MTHIQ have demonstrated anti-proliferative activity against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values below 25 μM .
Structure-Activity Relationship (SAR)
A series of studies have explored the structure-activity relationship (SAR) of MTHIQ derivatives. These studies aim to optimize biological activity by modifying the compound's structure. For instance, certain analogs have been identified with over 30-fold improved potency in cellular assays compared to the original lead compound .
Comparative Biological Activity
The following table summarizes key findings from recent studies on MTHIQ and its derivatives:
| Compound | Biological Activity | Target | IC50 Value |
|---|---|---|---|
| MTHIQ | Neuroprotection | MAO-A/B | Not specified |
| Derivative A | Anticancer | PD-1/PD-L1 | < 25 μM |
| Derivative B | Chloride transport | CFTR | < 10 nM |
Q & A
Basic: What are the common synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how is stereochemical control achieved?
Methodological Answer:
The compound is synthesized via cyclization of phenylalanine methyl ester derivatives or nucleophilic substitution reactions. For example, this compound can be alkylated using 4-chlorobenzyl bromide in DMF with NaH as a base at 60°C for 8 hours, yielding derivatives like compound 13 in Scheme 2 . Stereochemical control is achieved through chiral starting materials (e.g., (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or recrystallization from solvent mixtures like chloroform-diethyl ether, which isolates enantiomers with >95% purity .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
X-ray crystallography (e.g., orthorhombic crystal system, space group P212121, a = 5.3719 Å, b = 12.1726 Å, c = 27.021 Å) confirms stereochemistry and molecular packing . NMR spectroscopy (e.g., <sup>13</sup>C and <sup>1</sup>H) identifies substituent effects, such as methoxy groups at positions 6 and 7, which split aromatic proton signals into distinct doublets .
Advanced: How does the compound’s stereochemistry influence its reactivity in multicomponent reactions?
Methodological Answer:
In 1,3-dipolar cycloadditions with azomethine ylides, the (S)-enantiomer of the compound favors the formation of endo-11 (65% yield, 86:14 diastereomeric ratio) due to transition-state stabilization from π-π interactions between the tetrahydroisoquinoline core and dipolarophile . Computational modeling (e.g., DFT studies) can further rationalize stereoselectivity by analyzing frontier molecular orbital interactions.
Advanced: What strategies resolve contradictions in reported melting points or reaction yields?
Methodological Answer:
Discrepancies in melting points (e.g., 248–250°C vs. 261°C) arise from recrystallization solvent choices. Chloroform-diethyl ether mixtures produce higher-purity crystals with elevated decomposition points . Yield variations (e.g., 65% vs. 11% for endo-11 and exo-11 ) are addressed by optimizing reaction time (17 hours at 70°C) and stoichiometric ratios of reagents like NPM and cinnamaldehyde .
Advanced: What safety protocols are recommended when handling this compound?
Methodological Answer:
Follow SDS guidelines:
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin/Eye Contact : Rinse with water for ≥15 minutes; remove contaminated clothing .
- Storage : Keep in sealed containers under dry, ventilated conditions to prevent hydrolysis .
Use PPE (gloves, goggles) and avoid static discharge near flammable solvents like DMF .
Advanced: How does structural modification (e.g., substituents) affect biological activity?
Methodological Answer:
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 7 increases metabolic stability, as seen in SR 8278, a REV-ERBα antagonist with enhanced half-life . Conversely, methoxy groups at positions 6 and 7 improve copper(II) chelation in glycopeptide analogues, relevant for antimicrobial studies .
Basic: What are the typical applications of this compound in medicinal chemistry research?
Methodological Answer:
It serves as a scaffold for:
- TGR5 Agonists : Alkylation with 4-chlorobenzyl bromide generates intermediates for glucose metabolism modulators .
- Neuroactive Agents : Structural analogs (e.g., MPTP derivatives) model Parkinson’s disease mechanisms .
Advanced: What role does this compound play in studying neurodegenerative models?
Methodological Answer:
Its structural similarity to MPTP—a neurotoxin causing parkinsonism via selective substantia nigra damage—enables mechanistic studies of dopamine neuron degeneration. Researchers use radiolabeled derivatives to track blood-brain barrier penetration and mitochondrial complex I inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
